2-(2-Chlorophenyl)-4,4-dimethylisoquinoline-1,3-dione
CAS No.: 329269-37-6
Cat. No.: VC18207854
Molecular Formula: C17H14ClNO2
Molecular Weight: 299.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329269-37-6 |
|---|---|
| Molecular Formula | C17H14ClNO2 |
| Molecular Weight | 299.7 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)-4,4-dimethylisoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C17H14ClNO2/c1-17(2)12-8-4-3-7-11(12)15(20)19(16(17)21)14-10-6-5-9-13(14)18/h3-10H,1-2H3 |
| Standard InChI Key | ZUWUBMKCDVTZBY-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3Cl)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Features
The systematic IUPAC name for this compound is 2-(2-chlorophenyl)-4,4-dimethylisoquinoline-1,3-dione . Its structure consists of an isoquinoline backbone fused with a dione moiety at positions 1 and 3, substituted at position 2 with a 2-chlorophenyl group and at position 4 with two methyl groups. The SMILES notation accurately represents its connectivity .
Physicochemical Properties
Key physicochemical parameters include:
-
Topological Polar Surface Area (TPSA): 37.4 Ų, indicating moderate polarity
-
Solubility: Experimental aqueous solubility at pH 7.4 is 44.3 µg/mL
The compound’s limited solubility in aqueous media suggests challenges in bioavailability, a common issue for hydrophobic heterocycles.
Synthesis and Structural Optimization
Core Synthetic Strategies
The synthesis of isoquinoline-dione derivatives typically involves cyclization reactions of substituted benzamides or acrylamides. For 2-(2-chlorophenyl)-4,4-dimethylisoquinoline-1,3-dione, a plausible route involves:
-
Alkylation of 4,4-Dimethylisoquinoline-1,3-dione: Reaction with 1-bromo-2-chloroethane in the presence of potassium carbonate and trimethylamine .
-
Piperazine Coupling: Subsequent nucleophilic substitution with 2-chlorophenylpiperazine under thermal conditions .
A representative procedure from analogous compounds involves heating 2-(2-chloroethyl)-4,4-dimethylisoquinoline-1,3-dione with excess piperazine derivative at 140°C for 30 minutes, followed by purification via column chromatography .
Applications and Future Directions
Therapeutic Prospects
The compound’s α-AR antagonism positions it as a candidate for:
-
Antithrombotic Therapy: Addressing residual platelet reactivity in aspirin- or clopidogrel-resistant patients .
-
Neuroprotection: Modulation of adrenergic signaling in cerebral ischemia .
Challenges and Optimization Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume